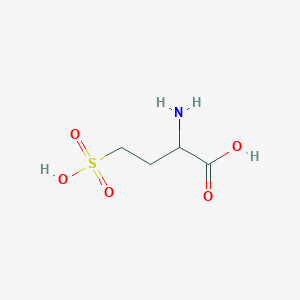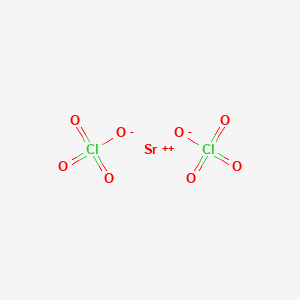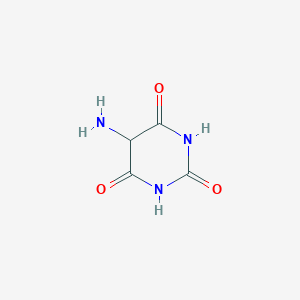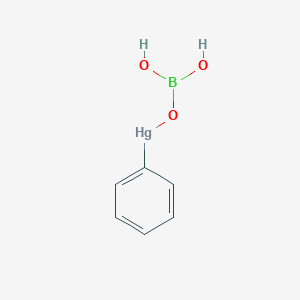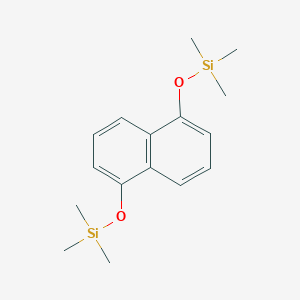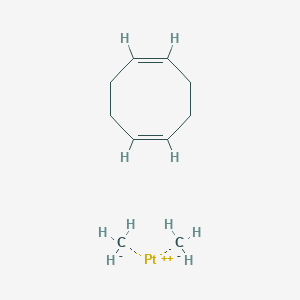
Dimethyl(1,5-cyclooctadiene)platinum(II)
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Pathways : The synthesis of Dimethyl(1,5-cyclooctadiene)platinum(II) involves the use of platinum acetylacetonate, 1,5-cyclooctadiene, and trimethylaluminium, achieving a high yield of the compound (Wen & Bönnemann, 2005).
Molecular Structure Analysis
- X-Ray Crystallography Studies : Crystallographic studies of related platinum complexes reveal detailed insights into their molecular structures, often showing square planar geometry around the platinum center (Ferguson et al., 1992), (Thomson et al., 2005).
Chemical Reactions and Properties
- Photochemical Reactivity : The photochemical properties of 1,5-cyclooctadiene platinum complexes are wavelength-dependent, with reaction rates correlating with the donor strength of substituents (Klein et al., 2001).
Physical Properties Analysis
- Crystallographic Characteristics : Crystal structure analyses provide insights into the physical properties of platinum complexes, often highlighting the square planar geometry and coordination details (McCrindle et al., 1990).
Chemical Properties Analysis
- Reactivity with Various Substituents : The compound exhibits varied reactivity when interacting with different substituents, influenced by steric and electronic factors, which can lead to the formation of diverse platinum complexes (Klein et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A novel one-pot synthesis method for dimethyl(1,5-cyclooctadiene)platinum(II) was developed, demonstrating a 92% yield and fully characterized by NMR, mass spectrometry, and other techniques (Wen & Bönnemann, 2005).
Reaction and Crystal Structure Analysis : The compound participates in reactions forming products like bischloro(dimethoxyphosphonyl)methylplatinum(II), with its crystal structure indicating spontaneous resolution upon crystallization (Ferguson et al., 1992).
Adsorption Studies : Research on the adsorption of dimethyl(1,5-cyclooctadiene)platinum on porous supports in supercritical carbon dioxide revealed the influence of concentration, temperature, and support material on adsorption (Aschenbrenner et al., 2008).
Electronic Spectra and Photoreactivity : The spectroscopic and photochemical properties of 1,5-cyclooctadiene platinum complexes were examined, showing wavelength-dependent photoreactivity and different reaction pathways depending on substituents (Klein et al., 2001).
Electrodeposition Applications : Dimethyl(1,5-cyclooctadiene)platinum was used as a precursor in the electrodeposition of platinum from a carbon dioxide-based supercritical electrolyte, forming densely packed platinum nanoparticles (Ursov et al., 2019).
Synthesis of Alkyl- and Aryl(2,2′-bipyridine) Platinum(II) Complexes : This study involved displacing the diene ligand in cyclooctadiene complexes with 2,2′-bipyridine, providing insights into metal-ligand charge transfer bands (Chaudhury & Puddephatt, 1975).
Safety And Hazards
It is recommended to avoid breathing dust, vapor, mist, or gas of Dimethyl(1,5-cyclooctadiene)platinum(II). Contact with eyes, skin, and clothing should be avoided. The container should be kept tightly closed. Ingestion and inhalation should be avoided. Use with adequate ventilation. Clothing should be washed before reuse .
Zukünftige Richtungen
Dimethyl(1,5-cyclooctadiene)platinum(II) is often used as a precursor in the synthesis of platinum catalysts, which have a wide range of applications in different organic reactions . This suggests that future research could focus on exploring new organic reactions that can be catalyzed by platinum catalysts synthesized from Dimethyl(1,5-cyclooctadiene)platinum(II).
Relevant Papers Several papers have been published on Dimethyl(1,5-cyclooctadiene)platinum(II). For instance, a paper published in 1996 discusses the synthesis of Dimethyl(1,5-cyclooctadiene)platinum(II) . Another paper discusses the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate . These papers provide valuable insights into the synthesis and reactions of Dimethyl(1,5-cyclooctadiene)platinum(II).
Eigenschaften
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2/b2-1-,8-7-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJSSIIYOOUOG-PHFPKPIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C1/C=C\CC/C=C\C1.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] Insoluble in water; [Acros Organics MSDS] | |
| Record name | Dimethyl(1,5-cyclooctadiene)platinum(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyl(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12266-92-1 | |
| Record name | (1,5-Cyclooctadiene)dimethylplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



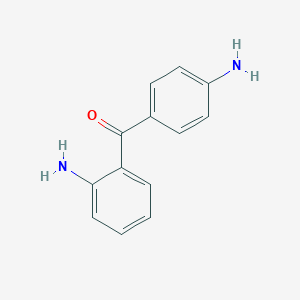
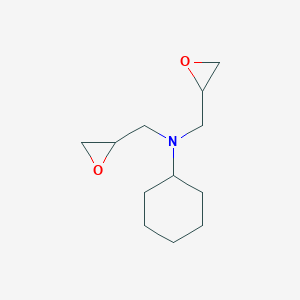

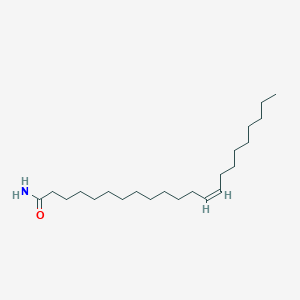
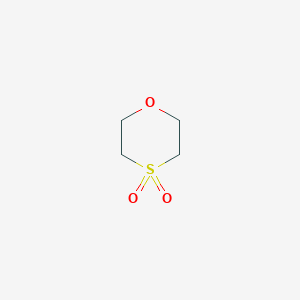
![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
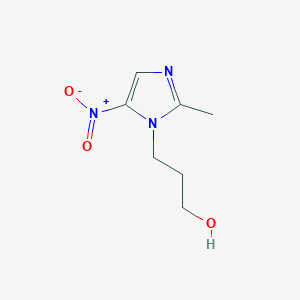
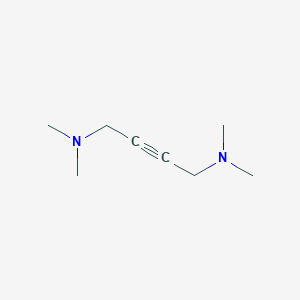
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
